N,N'-[6-(5-Nitro-2-furyl)-S-triazine-2,4-diyl]bisacetamide
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Overview
Description
N,N’-[6-(5-Nitro-2-furyl)-S-triazine-2,4-diyl]bisacetamide is a chemical compound with the molecular formula C11H10N6O5 and a molecular weight of 306.2343 g/mol . This compound belongs to the class of nitrofurans, which are known for their diverse applications in various fields, including medicine and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[6-(5-Nitro-2-furyl)-S-triazine-2,4-diyl]bisacetamide typically involves the reaction of 5-nitro-2-furylamine with cyanuric chloride, followed by acetylation . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes steps such as mixing, heating, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N’-[6-(5-Nitro-2-furyl)-S-triazine-2,4-diyl]bisacetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles such as amines or thiols for substitution reactions . The reactions typically require specific conditions such as controlled pH, temperature, and the presence of catalysts .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, hydroxylamines, and substituted triazines .
Scientific Research Applications
N,N’-[6-(5-Nitro-2-furyl)-S-triazine-2,4-diyl]bisacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N’-[6-(5-Nitro-2-furyl)-S-triazine-2,4-diyl]bisacetamide involves its interaction with specific molecular targets, such as enzymes and proteins. The nitro group is believed to play a crucial role in its biological activity, potentially through the generation of reactive oxygen species (ROS) that can damage cellular components . The compound may also inhibit specific enzymes, leading to disrupted cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide: Another nitrofuran compound with similar biological activities.
{[5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid: A compound with a similar nitrofuran structure, known for its interaction with aldose reductase.
Uniqueness
N,N’-[6-(5-Nitro-2-furyl)-S-triazine-2,4-diyl]bisacetamide is unique due to its triazine ring structure, which provides distinct chemical properties and reactivity compared to other nitrofuran compounds . This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
51325-35-0 |
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Molecular Formula |
C11H10N6O5 |
Molecular Weight |
306.23 g/mol |
IUPAC Name |
N-[4-acetamido-6-(5-nitrofuran-2-yl)-1,3,5-triazin-2-yl]acetamide |
InChI |
InChI=1S/C11H10N6O5/c1-5(18)12-10-14-9(15-11(16-10)13-6(2)19)7-3-4-8(22-7)17(20)21/h3-4H,1-2H3,(H2,12,13,14,15,16,18,19) |
InChI Key |
OSFMMSIDSIQFIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=NC(=N1)C2=CC=C(O2)[N+](=O)[O-])NC(=O)C |
Origin of Product |
United States |
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